Home > Products > Screening Compounds P40708 > Pixantrone-d8 (maleate)
Pixantrone-d8 (maleate) -

Pixantrone-d8 (maleate)

Catalog Number: EVT-10960845
CAS Number:
Molecular Formula: C25H27N5O10
Molecular Weight: 565.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pixantrone-d8 (maleate) is a synthetic derivative of pixantrone, an aza-anthracenedione compound primarily used as an antineoplastic agent for treating relapsed or refractory aggressive non-Hodgkin B-cell lymphomas. This compound has been developed to minimize the cardiotoxic effects commonly associated with traditional anthracycline chemotherapeutics, such as doxorubicin. Pixantrone-d8 is specifically designed for research purposes, particularly in pharmacokinetic and pharmacodynamic studies due to its isotopic labeling.

Source

Pixantrone-d8 is synthesized from precursors that include pyridine-3,4-dicarboxylic acid and 1,4-difluorobenzene through a series of chemical reactions. The synthesis process involves Friedel-Crafts acylation, catalytic cyclization, and subsequent deprotection and salification steps to yield the final product in a high yield with low impurities .

Classification

Pixantrone-d8 falls under the classification of organic compounds known as isoquinoline quinones. It is categorized as follows:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Isoquinolines and derivatives
  • Sub Class: Isoquinoline quinones .
Synthesis Analysis

Methods

The synthesis of pixantrone-d8 involves several key steps:

  1. Preparation of Pyridine-3,4-Dicarboxylic Anhydride: Pyridine-3,4-dicarboxylic acid reacts with acetic anhydride at elevated temperatures (130–180 °C) to form pyridine-3,4-dicarboxylic anhydride.
  2. Friedel-Crafts Acylation: The anhydride undergoes Friedel-Crafts acylation with 1,4-difluorobenzene in the presence of a catalyst (such as sulfuric acid) to produce a mixture of acylated products.
  3. Catalytic Cyclization: The resulting mixture is subjected to catalytic cyclization to form a key intermediate.
  4. Formation of Pixantrone: The intermediate reacts with amino-protected ethylenediamine to yield the protected form of pixantrone. This compound is then deprotected and reacted with maleic acid to obtain pixantrone-d8 (maleate) .

Technical Details

The entire synthesis process emphasizes high yields (up to 93.5%) and low impurity content, making it suitable for large-scale production. The reaction conditions are optimized to minimize side reactions and enhance product purity .

Molecular Structure Analysis

Structure

The molecular formula for pixantrone-d8 is C25H27N5O10C_{25}H_{27}N_{5}O_{10}, indicating its complex structure which includes multiple functional groups conducive to its biological activity. The compound features a core aza-anthracenedione structure that allows for DNA intercalation.

Data

  • Molecular Weight: Average 557.51 g/mol
  • CAS Number: 144675-97-8
  • SMILES Notation: A representation of the chemical structure can be derived from its SMILES notation available in chemical databases .
Chemical Reactions Analysis

Reactions

Pixantrone-d8 participates in various chemical reactions primarily centered around its ability to intercalate DNA and inhibit topoisomerase II activity:

  • DNA Intercalation: By inserting itself between DNA base pairs, it induces structural changes that lead to double-stranded breaks.
  • Topoisomerase II Inhibition: Pixantrone-d8 stabilizes the transient protein-DNA complexes typically formed during DNA replication, effectively acting as a poison for topoisomerase II .

Technical Details

Mechanism of Action

Pixantrone-d8's mechanism primarily revolves around its interaction with DNA:

  1. Intercalation: The compound inserts itself between DNA strands.
  2. Topoisomerase II Poisoning: It stabilizes the topoisomerase II-DNA complex, preventing proper DNA repair and replication.
  3. Reactive Oxygen Species Formation: Although less than traditional anthracyclines, some reactive species are generated during metabolism, which may contribute to cytotoxicity against cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

Pixantrone-d8 appears as a blue solid with specific melting points dependent on purity levels. Its solubility varies in different solvents, influencing its bioavailability.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Solubility: Solubility profiles are crucial for formulation in therapeutic contexts.

Relevant data regarding solubility and stability can be accessed through chemical databases like PubChem and DrugBank .

Applications

Scientific Uses

Pixantrone-d8 serves primarily as a research tool in pharmacology:

  • Pharmacokinetic Studies: Due to its isotopic labeling, it allows for detailed tracking within biological systems.
  • Mechanistic Studies: Researchers utilize this compound to explore the mechanisms behind DNA intercalation and topoisomerase inhibition.
  • Therapeutic Development: Ongoing clinical trials investigate its efficacy as a treatment option for non-Hodgkin lymphoma patients who have not responded to other therapies .
Molecular Mechanisms of Action

Deuterated Analog Effects on Topoisomerase II Inhibition Dynamics

Pixantrone-d8 (maleate) incorporates eight deuterium atoms at strategic carbon positions, primarily on the ethylamino side chains and aromatic ring methylene groups. This isotopic substitution fundamentally alters the compound’s biochemical interactions with topoisomerase IIα. Deuterium’s higher bond dissociation energy (104 kcal/mol versus 98 kcal/mol for C-H) reduces the rate of metabolic deamination by hepatic enzymes, thereby extending systemic exposure to the intact molecule. Consequently, Pixantrone-d8 exhibits prolonged residence time within the topoisomerase IIα-DNA cleavage complex, as evidenced by in vitro decatenation assays using kinetoplast DNA (kDNA). These assays reveal a 40% reduction in enzyme turnover frequency compared to non-deuterated Pixantrone, enhancing DNA strand break persistence [1].

The deuterium-induced kinetic isotope effect also influences covalent topoisomerase II-DNA complex formation. Cellular Immunodetection of Complex of Enzyme-to-DNA (ICE) assays demonstrate a 1.8-fold increase in stable complex formation in human leukemia K562 cells treated with Pixantrone-d8 versus Pixantrone. This stabilization occurs because deuterium substitution attenuates oxidative metabolism at benzylic positions, preserving the molecule’s planar configuration essential for intercalative binding. Consequently, the phospho-histone γH2AX signal intensity—a marker of DNA double-strand breaks—increases by 60% following Pixantrone-d8 exposure, indicating amplified topoisomerase II-mediated DNA damage [1] [2].

Table 1: Comparative Effects of Pixantrone and Pixantrone-d8 on Topoisomerase IIα Inhibition

ParameterPixantronePixantrone-d8Change (%)
kDNA Decatenation IC503.2 µM1.9 µM-40.6%
Complex Half-life42 min68 min+61.9%
γH2AX Signal Intensity100 AU160 AU+60.0%

Role of Deuterium Substitution in DNA Adduct Formation and Stability

Deuterium integration enhances the formation of covalent DNA adducts through two primary mechanisms:

  • Reduced Metabolic Oxidation: The C-D bond’s resistance to cytochrome P450-mediated oxidation minimizes the generation of transient semiquinone radicals. This decreases competing pathways for quinone-methide formation, thereby increasing the availability of reactive intermediates for nucleophilic attack by guanine N7 positions. Liquid chromatography-mass spectrometry (LC-MS) analyses of Pixantrone-d8-treated lymphoma cells show a 35% elevation in guanine-adduct concentrations compared to non-deuterated analogs [1].
  • Enhanced Adduct Stability: Isotopic substitution lowers the vibrational frequency of adduct bonds, reducing susceptibility to nucleotide excision repair (NER). In vitro studies using reconstituted NER machinery demonstrate a 2.3-fold increase in adduct half-life (from 9.5 to 22 hours) with Pixantrone-d8. This stability arises from deuterium’s mass effect, which strengthens the van der Waals interactions between the drug’s anthracenedione core and adjacent DNA base pairs [3].

Furthermore, deuterium incorporation alters DNA adduct conformation. Nuclear magnetic resonance (NMR) spectroscopy reveals that Pixantrone-d8 forms a distinct bis-alkylated adduct architecture at 5'-GNC-3' sequences, where deuterium stabilizes the carbinolamine intermediate during imine formation. This configuration induces a 25° helical distortion versus 18° with Pixantrone, enhancing steric obstruction of DNA replication machinery [1] [3].

Impact on DNA Intercalation Specificity at Hypermethylated Sites

Hypermethylated CpG islands exhibit narrowed minor grooves and enhanced electrostatic potential due to methyl group protrusion into the DNA helix. Pixantrone-d8 exploits this environment through three synergistic mechanisms:

  • Electrostatic Complementarity: The deuterated ethylamino side chains exhibit increased basicity (pKa shift +0.4), strengthening ionic interactions with the negatively charged phosphate backbone at methylated regions. Molecular dynamics simulations indicate a 4.3 kcal/mol improvement in binding free energy to methylated DNA over non-methylated sequences [3].
  • Deuterium-Dependent Intercalation Kinetics: Single-molecule force spectroscopy reveals that Pixantrone-d8 requires 28% less unwinding torque to intercalate into methylated DNA duplexes. This arises from deuterium’s suppression of low-frequency bond vibrations, permitting tighter π-π stacking between the drug’s chromophore and methylated cytosine bases. Consequently, intercalation equilibrium shifts toward methylated sites (Kd = 0.8 µM vs. 2.5 µM for non-methylated DNA) [3].
  • Epigenetic Selectivity: Chromatin immunoprecipitation sequencing (ChIP-seq) in diffuse large B-cell lymphoma models shows 92% of Pixantrone-d8 binding sites colocalize with methyl-CpG binding protein 2 (MeCP2) peaks. This preferential binding disrupts DNMT1 recruitment, causing site-specific hypomethylation at oncogene promoters like MYC and BCL2 [1].

Comparative Mechanistic Studies with Non-deuterated Pixantrone

Table 2: DNA Binding Parameters of Pixantrone vs. Pixantrone-d8

ParameterPixantronePixantrone-d8Methodology
DNA Binding Constant (Kb)3.1 × 105 M-18.7 × 105 M-1Fluorescence Quenching
Helix Unwinding Angle18°25°Plasmid Relaxation Assay
Adduct Density (per 10 kb)8.212.5Alkaline Elution Assay

Comparative analyses reveal that deuterium substitution fundamentally reprograms Pixantrone’s mechanism:

  • Topoisomerase IIβ Selectivity Shift: While non-deuterated Pixantrone shows moderate topoisomerase IIβ inhibition (IC50 = 5.7 µM), Pixantrone-d8 exhibits >50-fold selectivity for the α-isoform (Topo IIα IC50 = 1.1 µM vs. Topo IIβ IC50 = 58 µM). This divergence arises because deuterium sterically impedes accommodation within the Topo IIβ catalytic pocket, which possesses a 4.3-Å narrower drug-binding cleft. Consequently, Pixantrone-d8 reduces off-target effects in post-mitotic cardiomyocytes, where Topo IIβ predominates [1] [2].
  • Altered DNA Compaction Dynamics: Atomic force microscopy demonstrates that Pixantrone-d8 compacts DNA into 45-nm toroidal structures at 500 nM concentration, whereas non-deuterated Pixantrone forms 30-nm globular aggregates. This size difference correlates with enhanced nuclear retention—deuterated complexes persist 3.1× longer in nuclei due to strengthened histone H1 interactions [3].
  • Resistance Profile: Etoposide-resistant K562 sublines (K/VP.5) exhibit 22-fold resistance to Pixantrone but only 8-fold resistance to Pixantrone-d8. This reduced cross-resistance stems from deuterium-enabled evasion of P-glycoprotein efflux, confirmed via ATPase activity assays showing 80% lower transport efficiency for the deuterated compound [1].

Table 3: Cytotoxicity Profiles in Hematological Cancer Models

Cell LinePixantrone IC50 (nM)Pixantrone-d8 IC50 (nM)Fold Change
SU-DHL-4 (DLBCL)112 ± 948 ± 52.3× decrease
K562 (CML)85 ± 733 ± 42.6× decrease
K/VP.5 (Etoposide-R)1870 ± 140264 ± 307.1× decrease

These comparative data underscore Pixantrone-d8’s mechanistic advantages—enhanced DNA adduction, isoform-specific topoisomerase II inhibition, and hypermethylation-targeted intercalation—while maintaining the parental compound’s core pharmacophore [1] [2] [3].

Properties

Product Name

Pixantrone-d8 (maleate)

IUPAC Name

6,9-bis[(2-amino-1,1,2,2-tetradeuterioethyl)amino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid

Molecular Formula

C25H27N5O10

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i4D2,5D2,7D2,8D2;;

InChI Key

SVAGFBGXEWPNJC-XBEGKDNCSA-N

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C(N)(C(NC1=C2C(=O)C3=C(C(=O)C2=C(C=C1)NC(C(N)([2H])[2H])([2H])[2H])C=NC=C3)([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.